Product packaging for Hydroxy brimonidine(Cat. No.:CAS No. 1216379-05-3)

Hydroxy brimonidine

Cat. No.: B1144033
CAS No.: 1216379-05-3
M. Wt: 424.1732296
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Description

Hydroxy brimonidine is a useful research compound. Its molecular formula is C13H13BrF3N5O3 and its molecular weight is 424.1732296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13BrF3N5O3 B1144033 Hydroxy brimonidine CAS No. 1216379-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWNPILVHZDPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216379-05-3
Record name Hydroxy brimonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216379053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY BRIMONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FE277GP4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Evolution of Brimonidine Research and the Emergence of Hydroxylated Metabolites/derivatives

Early pharmacokinetic studies established that brimonidine (B1667796) undergoes extensive systemic metabolism, primarily in the liver, with urinary excretion being the main route of elimination for the drug and its metabolites. hres.cafda.gov This foundational work paved the way for more detailed investigations into the specific metabolic pathways.

The emergence of advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), was pivotal in identifying and characterizing brimonidine's metabolites. nih.govresearchgate.net Research demonstrated that brimonidine is metabolized into several compounds, with major pathways involving oxidation. nih.gov Key metabolites identified include 2-oxobrimonidine, 3-oxobrimonidine, and 2,3-dioxobrimonidine. nih.govdrugbank.com These oxidative processes, which can include hydroxylation, are primarily mediated by hepatic enzymes, with aldehyde oxidase playing a significant role. nih.govdrugbank.comeuropa.eu The characterization of these metabolites, including hydroxylated forms, represents a natural evolution in the comprehensive understanding of brimonidine's fate in the body.

Significance of Investigating Drug Metabolites and Derivatives in Preclinical and Translational Science

The investigation of drug metabolites and derivatives like hydroxy brimonidine (B1667796) is a critical component of preclinical and translational science for several reasons. mdpi.com This field, often termed metabolite profiling or MetID, provides vital information that influences drug design, safety assessment, and clinical application. wuxiapptec.comtandfonline.com

Key aspects of its significance include:

Identifying Active Metabolites: Metabolites are not always inert; they can be pharmacologically active, sometimes contributing significantly to the parent drug's therapeutic effect. wuxiapptec.comallucent.com Identifying active metabolites is crucial for understanding the complete dose-response relationship and the duration of a drug's action. wuxiapptec.com Some well-known drugs are, in fact, active metabolites of earlier compounds that had less favorable properties. tandfonline.com

Uncovering Mechanisms of Toxicity: Some metabolites can be reactive, meaning they are chemically unstable and can bind to cellular components like proteins or DNA, potentially leading to toxicity. wuxiapptec.com Early identification of such metabolites in preclinical stages allows for risk mitigation and can guide the design of safer drug candidates. wuxiapptec.com

Informing Safety Testing: Regulatory guidelines, such as the Metabolite in Safety Testing (MIST) guidance from the FDA, mandate the toxicological assessment of any metabolite found in humans at concentrations above a certain threshold (typically >10% of total drug-related exposure). allucent.com This ensures that human-specific or disproportionately high metabolites are evaluated for safety before broad clinical use. wuxiapptec.com

Predicting Drug-Drug Interactions: Understanding the metabolic pathways and the enzymes involved (e.g., cytochrome P450 family) is essential for predicting potential drug-drug interactions. tandfonline.comnih.gov If two co-administered drugs are metabolized by the same enzyme, it can lead to altered plasma concentrations and potentially adverse effects or loss of efficacy. nih.gov

Guiding Drug Optimization: Information gathered from metabolite studies is invaluable for lead optimization in the drug discovery phase. wuxiapptec.comnih.gov It allows chemists to modify drug structures to enhance metabolic stability, reduce the formation of toxic metabolites, or even design prodrugs, which are inactive compounds converted into an active drug, often via metabolism. allucent.com

By applying these principles to brimonidine, the study of its hydroxylated derivatives helps build a comprehensive safety and efficacy profile, ensuring a deeper understanding beyond the parent compound alone.

Current Research Landscape Pertaining to Brimonidine Metabolism and Structural Modifications

Primary Metabolic Transformations Leading to Hydroxylated Species

The metabolism of brimonidine is a complex process involving several key transformations that lead to the formation of various hydroxylated species. These transformations are primarily catalyzed by specific enzymes in the liver and result in structural modifications to the brimonidine molecule.

Role of Aldehyde Oxidase in Brimonidine Oxidation and Hydroxylation

Aldehyde oxidase, a cytosolic enzyme, plays a crucial role in the metabolism of brimonidine. nih.govtandfonline.com This enzyme is responsible for the oxidation of the imidazoline ring of brimonidine, leading to the formation of 2-oxobrimonidine and 3-oxobrimonidine. nih.govtandfonline.com Further oxidation catalyzed by aldehyde oxidase results in the formation of 2,3-dioxobrimonidine. nih.govtandfonline.com These oxidative steps are a major metabolic pathway for brimonidine in humans and various animal species. nih.govgeneesmiddeleninformatiebank.nl Studies have shown that the activity of liver aldehyde oxidase can vary between species, which accounts for differences in the metabolic profile of brimonidine. nih.gov For instance, dogs exhibit lower activity of this enzyme, leading to different primary metabolites compared to humans, monkeys, and rabbits. nih.govgeneesmiddeleninformatiebank.nl

Involvement of Cytochrome P450 Enzymes in Hydroxylation Reactions

While aldehyde oxidase is central to the oxidation of the imidazoline ring, cytochrome P450 (CYP450) enzymes are also involved in the metabolism of brimonidine, particularly in hydroxylation reactions. mdpi.comfda.gov These membrane-bound enzymes, located primarily in the endoplasmic reticulum of liver cells, catalyze the insertion of a hydroxyl group onto the brimonidine structure. mdpi.com Although specific CYP450 isozymes responsible for brimonidine hydroxylation are not extensively detailed in the provided information, their involvement is evident from in vitro studies using human liver microsomes. researchgate.netacs.orgresearchgate.netresearchgate.net The action of CYP450 enzymes contributes to the diversity of brimonidine metabolites. mdpi.com

Site-Specific Hydroxylation on the Quinoxaline (B1680401) Ring (e.g., 7- or 8-positions)

Hydroxylation can occur at specific positions on the quinoxaline ring of brimonidine. researchgate.netacs.orgresearchgate.netresearchgate.net In vitro studies with human and rat liver microsomes have identified the formation of a hydroxyquinoxaline metabolite. researchgate.netacs.orgresearchgate.netresearchgate.net This hydroxylation has been localized to either the 7- or 8-position of the quinoxaline ring. researchgate.netacs.orgresearchgate.netresearchgate.net The formation of this metabolite was specifically observed in microsomal incubations, highlighting the role of membrane-bound enzymes like CYP450s in this particular transformation. researchgate.netacs.orgresearchgate.netresearchgate.net

Monohydroxylation at the Bromo-Phenyl Group

Another significant metabolic pathway for brimonidine is monohydroxylation occurring at the bromo-phenyl group. researchgate.netresearchgate.netresearchgate.net This reaction introduces a single hydroxyl group onto this part of the molecule. Following this hydroxylation, the metabolite can undergo further conjugation, such as with glucuronic acid, to facilitate its excretion from the body. researchgate.netresearchgate.netresearchgate.net

Formation of Oxo-hydroxybrimonidine and Hydroxyquinoxaline Metabolites

The interplay between oxidation and hydroxylation leads to the formation of more complex metabolites. researchgate.netacs.orgresearchgate.netresearchgate.net Research has shown that oxidation can occur on the quinoxaline ring, resulting in the production of oxo-hydroxybrimonidine. researchgate.netacs.orgresearchgate.netresearchgate.net This indicates that a single brimonidine molecule can undergo both oxidation (to form an "oxo" group) and hydroxylation. Additionally, as previously mentioned, hydroxyquinoxaline metabolites are formed through hydroxylation at the 7- or 8-position of the quinoxaline ring. researchgate.netacs.orgresearchgate.netresearchgate.net

Enzymatic Mechanisms Driving Hydroxylation

The hydroxylation of brimonidine is driven by specific enzymatic mechanisms, primarily involving the cytochrome P450 superfamily of enzymes. mdpi.com These enzymes function as monooxygenases, meaning they incorporate one atom of molecular oxygen into the substrate (brimonidine) while the other oxygen atom is reduced to water. wikipedia.org The catalytic cycle of CYP450 enzymes is a complex process that requires electrons, which are typically supplied by NADPH-cytochrome P450 reductase. drugbank.com

The general mechanism for CYP450-mediated hydroxylation involves the binding of brimonidine to the active site of the enzyme, followed by a series of electron transfer steps that activate molecular oxygen. mdpi.com This activated oxygen is then inserted into a C-H bond of the brimonidine molecule, resulting in the formation of a hydroxylated metabolite. The specificity of which CYP450 isozyme is involved can influence the position of hydroxylation on the brimonidine structure. mdpi.com

Kinetic Characterization of Metabolic Enzymes Responsible for Hydroxylation

The enzymatic catalysis of brimonidine hydroxylation is predominantly carried out by non-P450 enzymes. Research has identified hepatic aldehyde oxidase (AOX) as the major enzyme responsible for the formation of key oxidized metabolites. drugbank.comdrugbank.com In vitro studies using rabbit liver aldehyde oxidase demonstrated the enzyme's capacity to catalyze the metabolism of brimonidine into 2-oxobrimonidine and 3-oxobrimonidine, which are then further oxidized to 2,3-dioxobrimonidine. nih.gov The involvement of aldehyde oxidase is further substantiated by inhibition studies, where menadione (B1676200) was shown to inhibit the oxidation mediated by this enzyme. nih.gov While cytochrome P450 enzymes are major players in the metabolism of many drugs, evidence points to aldehyde oxidase as the principal catalyst in the hepatic oxidation of brimonidine. nih.govresearchgate.net

EnzymeMetabolite(s) FormedCatalytic ActionSource of Finding
Aldehyde Oxidase (AOX)2-oxobrimonidine, 3-oxobrimonidine, 2,3-dioxobrimonidineCatalyzes the oxidation of the imidazoline ring.Rabbit Liver AOX studies nih.govdrugbank.com
Microsomal EnzymesHydroxyquinoxaline metaboliteCatalyzes hydroxylation at the quinoxaline ring.Rat and human microsome studies researchgate.netnih.gov

Substrate Specificity and Regioselectivity in Hydroxylated Metabolite Formation

The enzymatic oxidation of brimonidine demonstrates significant regioselectivity, with metabolic changes occurring at specific sites on the molecule. Oxidation primarily targets the imidazoline and quinoxaline rings. researchgate.netnih.gov

The major pathway involves the oxidation of the imidazoline ring, leading to the formation of 2-oxobrimonidine and 3-oxobrimonidine. nih.govresearchgate.net These can be subsequently oxidized to form 2,3-dioxobrimonidine. nih.gov Another site of metabolic activity is the quinoxaline ring, where oxidation produces oxo-hydroxybrimonidine and hydroxyquinoxaline metabolites. researchgate.netnih.gov Specifically, the hydroxyquinoxaline metabolite has been observed in microsomal incubations, resulting from hydroxylation at either the 7- or 8-position of the quinoxaline ring. nih.gov Additionally, dehydro-hydroxybrimonidine metabolites have been characterized as 2-oxo or 3-oxo-4',5'-dehydrobrimonidine. researchgate.netnih.gov

MetaboliteSite of ModificationMetabolic Reaction
2-oxobrimonidineImidazoline RingOxidation nih.gov
3-oxobrimonidineImidazoline RingOxidation nih.gov
2,3-dioxobrimonidineImidazoline RingFurther Oxidation nih.govdrugbank.com
Hydroxyquinoxaline metaboliteQuinoxaline Ring (7- or 8-position)Hydroxylation nih.gov
2-oxo or 3-oxo-4',5'-dehydrobrimonidineImidazoline and Quinoxaline RingsOxidation and Dehydrogenation researchgate.netnih.gov

Species-Specific Differences in Hydroxylation Profiles

Comparative metabolic studies have revealed notable differences in the hydroxylation and oxidation profiles of brimonidine across various species. These variations are often linked to differences in the activity of metabolic enzymes, particularly aldehyde oxidase. nih.govgeneesmiddeleninformatiebank.nl

Comparative Metabolic Studies in Animal Models (e.g., rat, human, rabbit microsomes)

In vitro investigations have shown that the metabolism of brimonidine is broadly similar among rats, monkeys, and humans, with hepatic aldehyde oxidases being the primary drivers of metabolite generation. nih.goveuropa.eu Hepatic oxidation of brimonidine to its oxo- and dioxo-derivatives is a major pathway in these species. nih.govgeneesmiddeleninformatiebank.nl Studies using liver S9 fractions detected up to seven metabolites in rats and six in humans. nih.gov

In rabbits, brimonidine metabolites such as 2-oxobrimonidine, 3-oxobrimonidine, and 2,3-dioxobrimonidine have been observed in ocular tissues following topical application, indicating local metabolic activity. geneesmiddeleninformatiebank.nlresearchgate.net However, other research suggests that aldehyde oxidase activity in the rabbit eye is low and may have a negligible effect on the drug's ocular clearance. uef.fi

The dog presents a significant exception to the general metabolic pattern. nih.govgeneesmiddeleninformatiebank.nl The activity of liver aldehyde oxidase is notably lower in dogs, leading to a different metabolic profile compared to other species studied. nih.gov

SpeciesPrimary Metabolic SiteKey EnzymesMajor MetabolitesReference
HumanLiverAldehyde Oxidase2-oxobrimonidine, 3-oxobrimonidine, 2,3-dioxobrimonidine nih.goveuropa.eu
RatLiverAldehyde Oxidase2-oxobrimonidine, 3-oxobrimonidine, 2,3-dioxobrimonidine nih.goveuropa.eu
RabbitLiver, Ocular TissuesAldehyde Oxidase2-oxobrimonidine, 3-oxobrimonidine, 2,3-dioxobrimonidine nih.govresearchgate.net
MonkeyLiver, Ocular TissuesAldehyde Oxidase2-oxobrimonidine, 3-oxobrimonidine, 2,3-dioxobrimonidine geneesmiddeleninformatiebank.nleuropa.eu
DogLiver(Low Aldehyde Oxidase Activity)4',5'-dehydrobrimonidine, 5-bromo-6-guanidinoquinoxaline nih.govgeneesmiddeleninformatiebank.nl

Identification of Unique Hydroxylated Metabolites Across Species (e.g., 4',5'-dehydrobrimonidine)

The species-specific nature of brimonidine metabolism is most evident in the unique metabolites identified in certain animal models. In dogs, the low activity of aldehyde oxidase results in a metabolic pathway where 4',5'-dehydrobrimonidine and 5-bromo-6-guanidinoquinoxaline are the prominent metabolites, a profile distinct from that of rats, rabbits, monkeys, and humans. nih.gov

Furthermore, advanced analytical techniques have characterized other unique metabolites, such as dehydro-hydroxybrimonidine, which have been identified as 2-oxo or 3-oxo-4',5'-dehydrobrimonidine. researchgate.netnih.gov Another novel metabolite, a benzimidazole (B57391) derivative of brimonidine, has been identified in rats in vivo. nih.gov These findings underscore the diverse metabolic transformations that brimonidine can undergo, which are dependent on the specific enzymatic machinery present in different species.

Advanced Spectroscopic Techniques for Metabolite Identification

Spectroscopic methods are fundamental in determining the exact structure of molecules. For hydroxylated brimonidine metabolites, techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy provide essential information about mass, atomic connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the elucidation of metabolite structures due to its ability to provide highly accurate mass measurements of the parent ion and its fragments. This precision allows for the determination of the elemental composition of a molecule, which is a critical first step in identifying an unknown metabolite like this compound. researchgate.netresearchgate.net The high resolution distinguishes between compounds with the same nominal mass but different elemental formulas.

In the context of brimonidine metabolism, HRMS can confirm the addition of an oxygen atom (a mass increase of approximately 15.9949 Da) characteristic of a hydroxylation event. By analyzing the fragmentation patterns, the location of the hydroxylation on the brimonidine structure can often be inferred. For instance, studies have used HRMS to elucidate the structure of various impurities and degradation products of brimonidine, which can be structurally analogous to metabolites. researchgate.net

Table 1: HRMS Data for Brimonidine-Related Compounds

Compound Molecular Formula Calculated Monoisotopic Mass (Da) Observed Mass (Da) Technique
Brimonidine C₁₁H₁₀BrN₅ 291.0119 - HRMS
This compound C₁₁H₁₀BrN₅O 307.0069 - HRMS
Brimonidine EP Impurity G C₁₁H₁₂BrN₅O 325.0229 - HRMS veeprho.com

| N-tert-Butyloxycarbonyl this compound | C₁₆H₂₀BrN₅O₃ | 410.0777 | 410.27 (Avg) | MS pharmaffiliates.com |

Note: Observed mass values can vary slightly based on experimental conditions. Data for this compound is theoretical, based on the addition of one oxygen atom to Brimonidine.

While mass spectrometry provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing definitive structural confirmation. europa.eu Techniques such as 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HMBC, HSQC) experiments are used to map out the complete carbon-hydrogen framework of a molecule. researchgate.netresearchgate.net

For a hydroxylated brimonidine metabolite, ¹H NMR would show characteristic shifts in protons near the site of hydroxylation. The introduction of a hydroxyl group significantly alters the chemical environment of adjacent protons. Furthermore, ¹³C NMR can pinpoint the carbon atom to which the hydroxyl group is attached. 2D NMR experiments are then used to establish connectivity between different parts of the molecule, confirming the exact position of the modification. researchgate.net This level of detail is crucial for distinguishing between different isomers of this compound.

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. researchgate.neteuropa.eu In the case of this compound, the most significant spectral feature would be the appearance of a characteristic absorption band for the hydroxyl (O-H) group. This typically appears as a broad peak in the region of 3200-3600 cm⁻¹. The presence of this band provides direct evidence of the hydroxylation of the parent compound. IR spectroscopy is often used in conjunction with other techniques to confirm the presence of the new functional group introduced during metabolism. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Chromatographic Separation Coupled with Spectroscopic Detection

To analyze complex biological samples containing a mixture of the parent drug and its various metabolites, separation techniques must be coupled with sensitive detection methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique for metabolite profiling and identification in complex matrices like plasma and urine. tandfonline.com The liquid chromatography (LC) component separates the different metabolites based on their physicochemical properties, after which the mass spectrometer (MS) detects and helps identify them. geneesmiddeleninformatiebank.nlnih.gov

Studies on brimonidine metabolism have successfully used LC-MS/MS to characterize various oxidative metabolites. tandfonline.comnih.gov The technique allows for the detection of metabolites like 2-oxobrimonidine, 3-oxobrimonidine, and further oxidation products. tandfonline.com Specifically, research has identified the formation of oxo-hydroxybrimonidine and hydroxyquinoxaline metabolites in microsomal incubations. nih.gov The use of on-line hydrogen/deuterium (B1214612) (H/D) exchange with LC-MS/MS has been particularly useful in characterizing brimonidine metabolites, as they often produce few structurally informative fragment ions otherwise. nih.gov

Table 2: Example LC-MS/MS Parameters for Brimonidine Analysis

Parameter Condition Reference
Column C8 or C18 reversed-phase researchgate.netnih.gov
Mobile Phase Acetonitrile (B52724)/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) researchgate.netrroij.com
Ionization Mode Electrospray Ionization (ESI), Positive Mode researchgate.net
MS/MS Transition Brimonidine: m/z 291.9 → 212.0 researchgate.net

| Internal Standard Transition | Brimonidine-d4: m/z 296.0 → 216.0 | researchgate.net |

This approach enables the sensitive and specific quantification of both the parent drug and its hydroxylated metabolites in biological fluids. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of compounds. researchgate.net For non-volatile compounds like brimonidine and its hydroxylated metabolites, a chemical derivatization step is required to make them volatile enough for GC analysis. nih.gov

A highly sensitive GC-MS assay has been developed for the quantification of brimonidine in human plasma. nih.gov This method involves solvent extraction followed by derivatization to form 3,5-bis(trifluoromethyl)benzoyl derivatives. nih.gov The analysis is then performed under negative chemical ionization conditions, which provides excellent sensitivity. nih.gov While primarily used for the parent drug, this methodology could be adapted for hydroxylated metabolites, where the derivatization would also target the hydroxyl group, allowing for separation and detection. The distinct fragmentation patterns of the derivatized metabolites in the mass spectrometer would enable their identification and quantification. nih.govtga.gov.au

Table of Mentioned Compounds

Compound Name
2,3-dioxobrimonidine
2-oxobrimonidine
3,5-bis(trifluoromethyl)benzoyl derivatives
3-oxobrimonidine
4',5'-dehydrobrimonidine
5-bromo-6-guanidinoquinoxaline
Brimonidine
Brimonidine EP Impurity G
This compound
hydroxyquinoxaline
N-tert-Butyloxycarbonyl this compound

Hydrogen/Deuterium (H/D) Exchange LC-MS/MS for Isotopic Labeling Studies

Hydrogen/Deuterium (H/D) exchange coupled with Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural characterization of drug metabolites. This method allows for the determination of the number and location of exchangeable hydrogens in a molecule, which is instrumental in identifying the sites of metabolic modification such as hydroxylation.

In the context of brimonidine metabolism, on-line H/D exchange LC-MS/MS has proven to be a valuable tool. researchgate.netresearchgate.net By introducing deuterium oxide (D₂O) into the system, hydrogens attached to heteroatoms (like oxygen, nitrogen, and sulfur) in the brimonidine metabolites exchange with deuterium. This exchange results in a measurable mass shift in the mass spectrum, indicating the number of labile hydrogens.

Subsequent fragmentation of the deuterated parent ion using MS/MS helps to pinpoint the location of the deuterium label, and by extension, the position of the hydroxyl group. For instance, studies have successfully utilized this technique to characterize various oxidative metabolites of brimonidine, including dehydro-hydroxybrimonidine metabolites which were identified as 2-oxo or 3-oxo-4',5'-dehydrobrimonidine. researchgate.netresearchgate.net The use of stable-isotope tracer techniques further confirms the identity of these metabolites. researchgate.netresearchgate.net

The general workflow for an H/D exchange LC-MS/MS experiment involves several key steps:

Sample Introduction: The sample containing the hydroxylated brimonidine species is introduced into the LC system.

Chromatographic Separation: The different metabolites are separated based on their physicochemical properties.

Deuterium Exchange: Post-column, the separated analytes are mixed with a deuterium-rich solvent (e.g., D₂O), initiating the exchange of labile protons.

Mass Spectrometric Analysis: The deuterated molecules are ionized and analyzed by the mass spectrometer to determine the mass shift.

Tandem Mass Spectrometry (MS/MS): The deuterated ions are fragmented to provide information about the location of the deuterium labels within the molecule.

This methodology has been successfully applied to characterize metabolites of brimonidine in vitro and in vivo in rats, leading to the identification of novel metabolites such as (4-bromo-1H-benzoimidazol-5-yl)-imidazolidin-2-ylidene-amine. researchgate.netresearchgate.net

Electrochemical Methods for Characterization of Hydroxy-Derivatives

Electrochemical techniques offer a complementary approach to mass spectrometry for characterizing hydroxylated brimonidine derivatives. These methods are particularly useful for investigating the redox properties and oxidation behavior of these compounds.

Cyclic Voltammetry and Differential Pulse Voltammetry for Oxidation Behavior

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are widely used electrochemical methods to study the oxidation and reduction processes of chemical species. In the case of brimonidine and its hydroxylated metabolites, these techniques can provide valuable information about their electrochemical behavior at an electrode surface.

Studies using a glassy carbon electrode have shown that brimonidine undergoes a complex electrode process. doi.org This process begins with a quasi-reversible redox reaction at the pyrazine (B50134) ring, forming a di-hydro derivative. This derivative is then irreversibly oxidized to a hydroxyl-derivative. doi.org The oxidation of the brimonidine molecule has been found to involve two electrons and one proton. acs.orgresearchgate.net

The pH of the supporting electrolyte significantly influences the oxidation potential. As the pH increases, the oxidation peak potential shifts to more negative values, indicating the involvement of protons in the electrooxidation process. acs.org The mechanism of oxidation is often adsorption-controlled, where the molecule first adsorbs onto the electrode surface before the electron transfer occurs. acs.orgresearchgate.net

DPV, with its enhanced sensitivity, has been used for the quantitative determination of brimonidine and can be applied to study its hydroxylated derivatives. acs.org The technique has been employed with various electrodes, including glassy carbon electrodes and boron-doped diamond electrodes. acs.org

Investigation of Redox Properties of Hydroxylated Brimonidine

The redox properties of hydroxylated brimonidine are intrinsically linked to its chemical structure. The introduction of a hydroxyl group can alter the electron density distribution within the molecule, thereby affecting its ease of oxidation or reduction.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to evaluate the redox properties of brimonidine. kg.ac.rsresearchgate.netbg.ac.rs These theoretical calculations can help to explain experimental findings by providing insights into quantum chemical parameters like molecular orbital energies. kg.ac.rs Such studies support the experimental observation that the redox processes of brimonidine are strongly influenced by the pH of the solution. kg.ac.rsresearchgate.net

The electrochemical response of brimonidine has been compared to similar compounds like quinoxaline. doi.org Both compounds exhibit a complex electrode process that includes the formation of a hydroxyl-derivative. doi.org The study of thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy changes, through temperature-dependent cyclic voltammetry provides a deeper understanding of the kinetics of the redox process for both the parent compound and its hydroxylated forms. doi.org

The oxidation of brimonidine can lead to the formation of various metabolites, including 2-oxobrimonidine, 3-oxobrimonidine, and 2,3-dioxobrimonidine, primarily through the action of hepatic aldehyde oxidase. drugbank.com The electrochemical investigation of these specific hydroxylated species can further elucidate their stability and reactivity.

Below is an interactive data table summarizing the electrochemical parameters for brimonidine based on available research.

ParameterValue/ObservationMethodReference
Oxidation Mechanism Adsorption-controlled reactionCyclic Voltammetry acs.orgresearchgate.net
Electrons Transferred 2Cyclic Voltammetry acs.orgresearchgate.net
Protons Transferred 1Cyclic Voltammetry acs.orgresearchgate.net
Redox Process Quasi-reversible redox at pyrazine ring, followed by irreversible oxidation to hydroxyl-derivativeCyclic Voltammetry doi.org
pH Dependence Oxidation peak potential shifts to more negative values with increasing pHDifferential Pulse Voltammetry acs.org

Synthetic Methodologies for Hydroxylated Brimonidine Analogs

Directed Synthesis of Specific Hydroxy Brimonidine (B1667796) Isomers and Derivatives

The creation of specific hydroxy brimonidine molecules is a focused endeavor in medicinal chemistry, aiming to produce pure isomers for analytical and biological evaluation. This involves sophisticated chemical synthesis, chiral separation techniques, and isotopic labeling.

Chemical Synthesis Pathways for introducing Hydroxyl Groups onto the Brimonidine Scaffold

The primary metabolic pathways for brimonidine include oxidation and hydroxylation. researchgate.net In vitro studies with liver microsomes have identified that hydroxylation can occur on the quinoxaline (B1680401) ring, specifically at the 7- or 8- position, to form hydroxyquinoxaline metabolites. researchgate.netnih.gov These metabolic insights provide a roadmap for the directed chemical synthesis of these specific isomers.

A common strategy for synthesizing such derivatives involves a multi-step process that adapts known methods for creating the core brimonidine structure. researchgate.netsphinxsai.com A novel approach to brimonidine synthesis involves the condensation of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene (B1197577) urea (B33335) in the presence of phosphorous oxychloride. researchgate.netsphinxsai.comresearchgate.net This is followed by hydrolysis to yield the final brimonidine base. researchgate.netsphinxsai.comresearchgate.net

To produce a hydroxylated analog, this pathway could be modified by starting with a pre-hydroxylated quinoxaline precursor. For example, synthesizing 5-bromo-6-amino-quinoxalin-7-ol would be the initial step. This hydroxylated intermediate could then be carried through the established condensation and hydrolysis sequence to yield 7-hydroxy-brimonidine. This targeted approach ensures the hydroxyl group is placed at a specific, desired position on the scaffold.

Table 1: Potential Sites for Synthetic Hydroxylation on the Brimonidine Scaffold

Position Type of Hydroxylation Research Context
7-position Aromatic (Quinoxaline ring) Identified as a site of metabolic hydroxylation in microsomal incubations. nih.gov
8-position Aromatic (Quinoxaline ring) Identified as a site of metabolic hydroxylation in microsomal incubations. nih.gov

| Imidazoline (B1206853) Ring | Aliphatic | Oxidation at the imidazoline ring is a known metabolic pathway, creating oxo- and dehydro- (B1235302) metabolites. nih.gov |

Enantioselective Synthesis of Chiral Hydroxylated Derivatives

When hydroxylation or subsequent derivatization creates a chiral center in the molecule, the synthesis of single enantiomers becomes critical, as different enantiomers can have distinct biological activities and properties. While specific literature on the enantioselective synthesis of hydroxylated brimonidine is not prevalent, established principles of asymmetric synthesis are directly applicable.

Modern enantioselective synthesis heavily relies on catalysis, using chiral catalysts or ligands to control the stereochemical outcome of a reaction. For instance, the asymmetric hydrogenation of β-keto sulfones has been successfully achieved using manganese-based catalysts, producing chiral β-hydroxy sulfones with excellent enantioselectivity (up to 97% enantiomeric excess). rsc.org Similarly, rhodium-catalyzed hydrosulfonylation and palladium-catalyzed cross-coupling reactions have been developed for the enantioselective synthesis of various chiral molecules, including heterocyclic biaryls. nih.govrsc.org

A potential strategy for producing chiral hydroxylated brimonidine derivatives could involve:

Asymmetric Hydroxylation: Employing a chiral oxidizing agent or a metal catalyst with a chiral ligand to directly introduce a hydroxyl group onto a prochiral center of the brimonidine scaffold or a precursor.

Kinetic Resolution: Synthesizing a racemic mixture of the hydroxylated derivative and then selectively reacting one enantiomer with a chiral reagent, allowing for the separation of the unreacted, enantiopure isomer.

These methods, proven effective for other complex molecules, provide a clear framework for the development of synthetic routes to specific, optically pure hydroxylated brimonidine derivatives. scielo.br

Preparation of Labeled this compound Standards for Analytical Research

In metabolic research and pharmacokinetic studies, isotopically labeled compounds serve as essential internal standards for quantification and metabolite identification. The characterization of brimonidine metabolites has been significantly aided by the use of stable-isotope tracer techniques. nih.gov

A key study demonstrated a practical method for preparing and identifying labeled hydroxylated brimonidine metabolites. nih.gov The methodology involved:

Co-incubation: Brimonidine and its deuterium-labeled analog, D4-brimonidine, were incubated together in biological matrices such as rat and human liver microsomes. nih.gov

In Vivo Administration: A mixture of brimonidine and D4-brimonidine was administered orally to rats, and urinary metabolites were collected. nih.gov

LC-MS/MS Analysis: The resulting samples were analyzed using on-line hydrogen/deuterium (B1214612) (H/D) exchange liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

This approach allowed for the confident identification of various metabolites, including hydroxyquinoxaline derivatives. nih.gov The characteristic mass shift between the unlabeled and the D4-labeled metabolite pairs confirmed their identity. The hydroxylated metabolites generated through this process can be isolated and purified to serve as authenticated analytical standards for future research.

Derivatization Strategies for Enhancing Molecular Properties

Derivatization of a parent molecule is a cornerstone of medicinal chemistry, used to optimize physicochemical and pharmacokinetic properties. The hydroxyl group of a this compound analog presents a versatile chemical handle for such modifications, enabling the synthesis of prodrugs and molecular hybrids.

Synthesis of Prodrugs Incorporating this compound Moieties

A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug within the body. humanjournals.com This approach is often used to overcome barriers to drug delivery, such as poor solubility or inadequate membrane permeability. nih.gov The hydroxyl group of a this compound derivative is an ideal site for creating carrier-linked prodrugs, particularly through esterification. frontiersin.org

The synthesis of an ester prodrug typically involves reacting the hydroxyl group of this compound with a selected carboxylic acid (the "promoiety") under esterification conditions. The choice of promoiety is critical for tuning the molecule's properties. For example, esterification of the hydroxyl group on the drug timolol (B1209231) with various aliphatic or aromatic acids increases its lipophilicity, which can enhance corneal absorption. nih.gov

A potential synthetic scheme for a this compound prodrug would be:

Reaction: this compound + R-COOH (Promoiety Acid) → R-COO-Brimonidine (Ester Prodrug) + H₂O

This strategy could be employed to improve the ocular bioavailability of a hydroxylated brimonidine analog by increasing its lipophilicity, thereby facilitating its passage across the corneal epithelium. Once absorbed, endogenous esterase enzymes in the eye would hydrolyze the ester bond, releasing the active hydroxylated drug at the target site. frontiersin.org

Development of Molecular Hybrids with Hydroxylated Brimonidine Components

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a combined or synergistic biological effect. nih.gov This strategy has been successfully applied to brimonidine to create novel therapeutic agents. nih.gov

A notable example is the synthesis of molecular hybrids combining brimonidine with hydrogen sulfide (B99878) (H₂S) donating moieties. nih.gov The synthetic route for these hybrids provides a direct blueprint for how a hydroxylated brimonidine could be used. In the reported synthesis, the secondary amine on brimonidine's imidazoline ring is reacted with succinic anhydride (B1165640) to introduce a carboxylic acid linker. nih.gov This activated linker is then coupled to the H₂S donor molecule. nih.gov

If using a this compound derivative, the hydroxyl group itself could serve as the primary attachment point for the linker. The synthesis could proceed as follows:

Activation: The hydroxyl group of this compound is reacted with a bifunctional linker like succinic anhydride, forming an ester linkage and leaving a free carboxylic acid group.

Coupling: The resulting molecule is then coupled to a second active component (e.g., an H₂S donor, a carbonic anhydrase inhibitor) using standard peptide coupling reagents like EDAC·HCl. nih.gov

This approach allows for the rational design of new chemical entities that combine the pharmacological profile of hydroxylated brimonidine with that of another agent, potentially leading to enhanced efficacy or a multi-target therapeutic effect. nih.gov Other hybrid strategies include formulating brimonidine with delivery carriers like montmorillonite (B579905) clay or amino-functionalized silica (B1680970) particles to achieve sustained release. acs.orgrsc.org

Process Chemistry Considerations for this compound Synthesis

Due to the lack of specific literature on the synthesis of this compound, a detailed discussion of its process chemistry considerations cannot be provided.

Preclinical Pharmacological Investigations of Hydroxylated Brimonidine Metabolites/derivatives

In Vivo Animal Model Investigations (excluding clinical trial data)

No data is available in the searched scientific literature regarding in vivo animal model investigations for hydroxylated brimonidine (B1667796) metabolites.

No studies detailing the pharmacodynamic effects of hydroxy brimonidine or other hydroxylated metabolites in animal models were found. The extensive research available focuses on the parent compound, brimonidine, and its capacity to lower intraocular pressure and provide neuroprotection. drugbank.com

There is no available data on the specific tissue distribution or localized biological effects of hydroxylated brimonidine metabolites in animal models. While studies have tracked the distribution of radio-labelled brimonidine and confirmed its presence in ocular tissues, the distribution patterns of its metabolites have not been independently characterized. uef.fiescholarship.orgscribd.com

Analytical Method Development and Validation for Hydroxy Brimonidine

Chromatographic Methods for Quantification in Biological Matrices (in vitro and animal samples)

Chromatographic techniques are the cornerstone for the quantitative analysis of drug metabolites like hydroxy brimonidine (B1667796) in complex biological samples. The separation power of chromatography, coupled with sensitive detection, allows for the isolation of the analyte from endogenous interferences.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of brimonidine and its related compounds, including hydroxylated metabolites. ajrconline.orgijapbjournal.comnih.gov A typical HPLC system for this purpose employs a reversed-phase column, such as a C18 or C8 column, which separates compounds based on their hydrophobicity. ajrconline.orgresearchgate.net Since hydroxy brimonidine is more polar than the parent compound due to the addition of a hydroxyl group, its retention time on a reversed-phase column will be shorter under identical conditions.

Method development often involves optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ajrconline.orgrroij.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of the parent drug from its various metabolites and endogenous matrix components. ajrconline.org

Detection is commonly performed using a UV-Vis detector. rroij.comjchps.com The selection of the detection wavelength is critical for sensitivity and is determined by scanning the UV spectrum of this compound to find its absorption maximum (λmax). For brimonidine tartrate, wavelengths of 246 nm, 247 nm, and 254 nm have been frequently reported, and similar wavelengths would be applicable for its hydroxylated derivatives. ajrconline.orgrroij.comjchps.comresearchgate.net

The table below shows typical HPLC conditions reported for the analysis of the parent compound, brimonidine, which serve as a starting point for the development of methods for this compound.

ParameterExample ValueSource
Column Kromasil C18 (250mm x 4.6mm, 5µm) ajrconline.orgrroij.com
Mobile Phase Phosphate Buffer (pH 3.0) and Methanol (Gradient) ajrconline.org
Flow Rate 1.0 mL/min ajrconline.orgrroij.com
Detection UV at 246 nm ajrconline.orgrroij.com
Injection Volume 20 µL ajrconline.org
Retention Time (Brimonidine) 10.51 min ajrconline.org

This interactive table provides example parameters for HPLC analysis.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. jchps.comoup.comnih.gov For the analysis of this compound, a UPLC method would offer superior separation from brimonidine and other closely related metabolites in a fraction of the time required for an HPLC run. oup.com

The principles of method development are similar to HPLC, but the system operates at much higher pressures. An optimized UPLC method for brimonidine and its metabolites achieved elution in under 1.5 minutes, a substantial improvement over the typical 8-10 minute run times in HPLC. ijapbjournal.comoup.com This high-throughput capability is invaluable in studies involving large numbers of samples.

ParameterExample ValueSource
Column UPLC BEH C18 (or similar sub-2µm column) oup.comresearchgate.net
Mobile Phase 0.1 M Acetic Acid and Acetonitrile oup.com
Flow Rate 0.38 mL/min oup.com
Detection Photodiode Array (PDA) at 246 nm oup.com
Run Time < 1.5 minutes oup.com

This interactive table provides example parameters for UPLC analysis.

For trace-level quantification and unequivocal identification, mass spectrometry (MS) coupled with chromatography is the gold standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. This technique has been successfully used to characterize brimonidine metabolites, including oxo-hydroxybrimonidine, in rat and human microsomes and in vivo. nih.gov The method involves separating the compounds via LC and then detecting them with a mass spectrometer. The instrument is typically operated in multiple-reaction monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing the risk of interference. researchgate.netnih.gov For brimonidine, the m/z transition 292→212 is monitored; for a hydroxylated metabolite, this would shift by +16 amu to approximately 308→228, depending on the fragmentation pathway. researchgate.netnih.gov The use of a deuterated internal standard, such as brimonidine-d4, is crucial for accurate quantification, compensating for matrix effects and variations in extraction recovery. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it often requires derivatization of the analyte to increase its volatility and thermal stability. A highly sensitive GC/MS assay was developed for brimonidine in human plasma, capable of reaching a minimum quantifiable concentration of 2 pg/mL. nih.gov In this method, brimonidine was derivatized with 3,5-bis(trifluoromethyl)benzoyl chloride before injection. nih.gov A similar derivatization strategy could be applied to this compound, targeting the amine and hydroxyl functional groups to make it suitable for GC-MS analysis.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Spectrophotometric and Spectrofluorimetric Techniques for Determination

While less common for biological matrices due to lower specificity compared to chromatography, spectrophotometric and spectrofluorimetric methods can be employed for the determination of hydroxylated compounds, particularly in simpler matrices or after extensive sample cleanup. jchps.com

Spectrophotometry involves measuring the absorption of UV-Visible light by the analyte. Methods have been developed for brimonidine in various buffers, with absorption maxima observed at 247 nm and 257 nm depending on the pH. jchps.com These methods can be extended to its metabolites, although distinguishing between the parent and its hydroxylated form without prior separation is generally not feasible.

Spectrofluorimetry measures the fluorescence emitted by a compound after it absorbs light. This technique is often more sensitive and selective than spectrophotometry. nih.gov Some molecules, like brimonidine, possess native fluorescence that can be exploited for analysis. nih.gov Alternatively, derivatization with a fluorogenic reagent, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), can be used to impart fluorescence to the analyte. researchgate.netnih.gov This approach has been validated for brimonidine and could be adapted for this compound, as the secondary amine group targeted by NBD-Cl is present in both molecules. researchgate.netnih.gov

TechniqueParameterExample ValueSource
Spectrophotometry Wavelength (λmax)247 nm (in pH 6.0 Phosphate Buffer) jchps.com
Linearity Range0.1–50 µg/mL jchps.com
Spectrofluorimetry (Native) Excitation / Emission λ389 nm / 530 nm (in DMF) nih.gov
Linearity Range0.2–3.0 µg/mL nih.gov
Spectrofluorimetry (Derivatized) ReagentNBD-Cl researchgate.netnih.gov
Excitation / Emission λ460 nm / 528 nm researchgate.netnih.gov
Linearity Range0.1–4.0 µg/mL researchgate.net

This interactive table summarizes key parameters for spectroscopic techniques.

Method Validation Parameters for Hydroxylated Compounds

Any analytical method developed for this compound must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). ajrconline.org Validation ensures the method is reliable and suitable for its intended purpose. The core parameters are applicable to all analytical techniques.

Specificity: This is the ability of the method to unequivocally measure the analyte in the presence of other components, such as the parent drug (brimonidine), other metabolites, and endogenous substances in the biological matrix. rroij.com In chromatography, specificity is demonstrated by showing that the peaks for these components are well-resolved from the this compound peak and that blank matrix samples are free of interfering signals at the analyte's retention time. researchgate.net

Linearity: The method's linearity is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ajrconline.org To establish linearity, a series of calibration standards of this compound are prepared and analyzed. The response (e.g., peak area) is plotted against concentration, and a linear regression is performed. The correlation coefficient (r²) should ideally be greater than 0.99. ajrconline.orgresearchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by spiking a blank biological matrix with known concentrations of this compound (typically at low, medium, and high levels within the linear range) and calculating the percent recovery. ajrconline.orgnih.gov The mean recovery should be within an acceptable range, often 85-115% for bioanalytical methods. For brimonidine, reported recoveries were between 99.71% and 103.87%. ajrconline.org

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ajrconline.org

Intra-day precision (repeatability) is assessed by analyzing replicate samples on the same day.

Inter-day precision (reproducibility) is assessed by analyzing replicate samples on different days. For bioanalytical methods, the RSD should generally not exceed 15%. ajrconline.orgnih.gov

The table below summarizes typical validation results for brimonidine analysis, which represent the targets for a validated this compound method.

Validation ParameterTypical Acceptance CriteriaReported Value (for Brimonidine)Source
Linearity (r²) > 0.990.9998 nih.gov
Accuracy (% Recovery) 85 - 115%99.71 - 103.87% ajrconline.org
Precision (% RSD) < 15%< 2% ajrconline.orgresearchgate.net
Limit of Detection (LOD) S/N ≥ 31.03 µg/mL (HPLC) ajrconline.org
Limit of Quantitation (LOQ) S/N ≥ 103.13 µg/mL (HPLC) ajrconline.org

This interactive table presents common validation parameters and their typical acceptance criteria.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For related substances and impurities like this compound, establishing low LOD and LOQ values is crucial for monitoring their presence at trace levels in the drug substance or product. These limits are typically determined based on the signal-to-noise ratio (S/N), where the LOD is commonly established at an S/N ratio of 3:1 and the LOQ at 10:1. researchgate.net

While specific validated LOD and LOQ values for this compound are not detailed in the reviewed literature, the methodologies applied to the parent compound, brimonidine tartrate, provide the framework for its determination. For instance, various high-performance liquid chromatography (HPLC) methods have been developed for brimonidine tartrate with LOD and LOQ values reported in the microgram to nanogram per milliliter range, demonstrating the sensitivity of these techniques. researchgate.netresearchgate.net A stability-indicating HILIC method for brimonidine tartrate reported an LOD of 0.005 µg/mL and an LOQ of 0.02 µg/mL, indicating high sensitivity. researchgate.net Similarly, an LC-MS/MS method for brimonidine in ocular fluids established a lower limit of quantitation (LLOQ) of 1.0 ng/mL in aqueous humor. researchgate.netnih.gov

The determination of LOD and LOQ for this compound would involve preparing a series of dilute solutions of a reference standard and analyzing them with a high-sensitivity chromatographic method, likely LC-MS/MS, which is often used for metabolite quantification.

Table 1: Illustrative Data for LOD and LOQ Determination (Note: The following table is an illustrative example of how LOD and LOQ data for this compound would be presented. Specific values from validated studies are not available in the cited literature.)

ParameterMethodTypical Concentration RangeBasis of Determination
Limit of Detection (LOD)HPLC-UV or LC-MS/MSng/mL to low µg/mLSignal-to-Noise Ratio (S/N) of 3:1
Limit of Quantification (LOQ)HPLC-UV or LC-MS/MSng/mL to low µg/mLSignal-to-Noise Ratio (S/N) of 10:1

Robustness and Stability Testing for Hydroxylated Brimonidine Standards

Robustness

Robustness testing evaluates the reliability of an analytical method by assessing its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its suitability for transfer between different laboratories and instruments. For an HPLC method, these variations might include changes in the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. nih.gov

In the context of this compound, robustness would be tested by analyzing a standard solution while intentionally altering parameters of the chromatographic method. The effect of these changes on critical outputs like peak retention time, resolution, and peak area would be monitored. For example, studies on brimonidine tartrate have used fractional factorial designs to assess the impact of variables such as wavelength, mobile phase acetonitrile volume, flow rate, and pH. ijpsonline.comresearchgate.net The results of such studies define the operational limits for the method, ensuring its reproducibility during routine use. ijpsonline.com

Stability Testing

The stability of analytical standards is paramount for accurate and reliable quantification. Stability testing for a Hydroxylated Brimonidine standard would involve evaluating its integrity under various storage and handling conditions over time. This includes short-term stability in the analytical solution (e.g., at room temperature or in an autosampler) and long-term stability under specified storage conditions (e.g., refrigerated or frozen).

Forced degradation studies on the parent compound, brimonidine, have shown its sensitivity to oxidative and hydrolytic conditions. europa.eu It has been noted that in acidic and neutral solutions, a reduction product of brimonidine can be oxidized to its hydroxy-derivative, suggesting that the stability of this compound itself could be influenced by pH and oxidative stress. researchgate.net Stability assessments would, therefore, involve analyzing the standard solution at set intervals and comparing the results against a freshly prepared standard to detect any degradation.

Table 2: Illustrative Parameters for Robustness and Stability Testing of this compound Standards (Note: This table illustrates the types of parameters tested. Specific outcomes for this compound are not detailed in the cited literature.)

Test TypeParameter Varied/Condition TestedMonitored OutcomeTypical Acceptance Criteria
RobustnessMobile Phase pH (e.g., ± 0.2 units)Retention Time, Resolution, Tailing FactorRSD < 2%
Mobile Phase Composition (e.g., ± 2% organic)Retention Time, Resolution, Tailing FactorRSD < 2%
Flow Rate (e.g., ± 0.1 mL/min)Retention Time, Resolution, Tailing FactorRSD < 2%
Column Temperature (e.g., ± 5 °C)Retention Time, Resolution, Tailing FactorRSD < 2%
Solution StabilityShort-Term (e.g., 24h at Room Temp)Assay vs. Initial, Impurity ProfileNo significant change in concentration or impurity levels
Long-Term (e.g., 1 month at 2-8 °C)Assay vs. Initial, Impurity ProfileNo significant change in concentration or impurity levels

Computational and Theoretical Studies of Hydroxy Brimonidine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of hydroxy brimonidine (B1667796). These methods model the electronic structure of the molecule to predict its geometry, energy, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, total energy, and various other molecular properties. For hydroxy brimonidine, DFT calculations are essential to determine its most stable three-dimensional structure.

The process begins with a proposed structure of this compound. Electrochemical studies suggest that brimonidine undergoes a reduction to a dihydro-derivative, which is then oxidized to a hydroxyl-derivative. doi.org DFT calculations can model each species in this pathway. The geometry optimization is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum energy conformation (a stable structure) is found. storion.ru

Recent studies on brimonidine hydrogen tartrate have utilized DFT (specifically, the B3LYP functional with a 6-31G* basis set in a simulated water environment) to optimize the geometry of the brimonidine cation. cambridge.orgresearchgate.net These calculations can determine the lowest energy conformation and analyze the stability of different conformers. cambridge.org For this compound, similar calculations would be performed. The introduction of a hydroxyl group to the quinoxaline (B1680401) ring system would necessitate a new geometry optimization to find the most stable arrangement, considering the steric and electronic influence of the new functional group.

The total energy calculated for the optimized structures of brimonidine, its intermediates, and the final hydroxylated product allows for the determination of reaction thermodynamics, such as the enthalpy of reaction for the hydroxylation process. doi.org

Table 7.1: Representative Parameters for DFT Calculations This table is illustrative of the typical parameters and outputs from a DFT study.

Parameter Description Typical Value/Method Reference for Methodology
Method The specific DFT functional used for the calculation. B3LYP doi.orgresearchgate.net
Basis Set The set of functions used to build the molecular orbitals. 6-31G(d,p) doi.org
Solvent Model Simulates the effect of a solvent on the molecule. Polarizable Continuum Model (PCM) - Water cambridge.org
Task The type of calculation performed. Geometry Optimization & Frequency Calculation storion.ru
Output: Total Energy The total electronic energy of the optimized molecule. Reported in Hartrees (a.u.) cambridge.org
Output: Dipole Moment A measure of the molecule's overall polarity. Reported in Debye -

| Output: Bond Lengths/Angles | The optimized geometric parameters of the molecule. | Reported in Ångströms (Å) and degrees (°) | cambridge.org |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. wuxiapptec.comnih.gov The MEP is calculated from the electron density (obtained from a DFT calculation) and represents the electrostatic force that a positive point charge would experience at any location on the surface of the molecule. frontiersin.org

MEP maps are color-coded to indicate different potential regions:

Red : Regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen. researchgate.net

Blue : Regions of most positive electrostatic "potential", which are electron-poor. These areas are susceptible to nucleophilic attack and are typically found around acidic hydrogen atoms. wuxiapptec.com

Green/Yellow : Regions of intermediate or near-zero potential.

For hydroxylated brimonidine, the MEP map would be significantly different from that of the parent brimonidine. The introduction of a hydroxyl (-OH) group would create a new region of strong negative potential (red) around the highly electronegative oxygen atom. This indicates a site that is likely to act as a hydrogen bond acceptor. frontiersin.org Conversely, the hydrogen atom of the hydroxyl group would create a region of positive potential (blue), identifying it as a potential hydrogen bond donor. This alteration of the electronic landscape is critical for understanding how this compound might interact differently with its biological targets or metabolizing enzymes compared to brimonidine itself. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations are used to study its behavior over time, particularly its interactions with other molecules like receptors or solvents.

Brimonidine is a potent agonist of the α2-adrenergic receptor (α2-AR). drugbank.comnih.gov A key question is how hydroxylation affects its binding to this receptor. Molecular docking and molecular dynamics (MD) simulations are the primary tools to investigate this.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (α2-AR) to form a stable complex. The simulation places the ligand in the receptor's binding site in many different poses and scores them based on binding energy, identifying the most favorable binding mode.

Molecular Dynamics (MD): Following docking, an MD simulation can be run on the ligand-receptor complex. This simulation solves Newton's equations of motion for every atom in the system, providing a detailed view of the complex's dynamic behavior over time (typically nanoseconds to microseconds). plos.org MD simulations can reveal:

The stability of the binding pose predicted by docking.

The specific hydrogen bonds, ionic interactions, and van der Waals contacts that stabilize the complex.

The flexibility of the ligand in the binding pocket and conformational changes in the receptor upon binding.

For this compound, the presence of the hydroxyl group could potentially lead to the formation of a new hydrogen bond with an amino acid residue in the α2-AR binding site, which could increase its binding affinity. Alternatively, the added bulk of the hydroxyl group could cause a steric clash, reducing affinity. By comparing the simulated binding free energies of brimonidine and this compound, researchers can predict whether the metabolite is more or less potent than the parent drug.

Table 7.2: Key Residues and Interactions in Ligand Binding Simulation This table presents a hypothetical outcome of a comparative binding simulation for the α2-AR.

Ligand Interacting Residue (α2-AR) Type of Interaction Predicted Change in Binding Affinity
Brimonidine Asp113 Ionic Bond Baseline
Brimonidine Val114 Hydrophobic Baseline
Brimonidine Phe412 π-π Stacking Baseline
This compound Asp113 Ionic Bond Maintained
This compound Ser200 New Hydrogen Bond Potentially Increased

| This compound | Phe412 | π-π Stacking | Maintained |

A molecule's conformation—its spatial arrangement of atoms—is not fixed and can change depending on its environment. Conformational analysis aims to identify the different stable shapes a molecule can adopt and the energy barriers between them. Recent DFT studies on brimonidine revealed at least two stable conformations of the cation, with a calculated energy difference of 2.2 kcal/mol. cambridge.orgresearchgate.net

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a vacuum, in an aqueous solution (water), or in a nonpolar solvent mimicking a lipid membrane. mdpi.com The hydroxyl group, being polar and capable of forming hydrogen bonds, would likely have a significant impact on the molecule's preferred conformation, especially in water. The simulations can track dihedral angles and intramolecular distances to identify the most populated conformational states and the timescale of transitions between them. This information is vital for understanding the molecule's stability and the specific shape it adopts before binding to a receptor.

The hydroxylation of brimonidine in the body is an enzymatic process, likely carried out by a member of the cytochrome P450 (CYP) family of enzymes. Simulating this chemical reaction within a large, complex enzyme requires a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM). mpg.defrontiersin.org

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This small, critical area includes the parts of the substrate (brimonidine) and the enzyme's active site (e.g., the heme cofactor of the CYP enzyme) that are directly involved in the chemical reaction (bond breaking and forming). This region is treated with high-level quantum mechanics. csic.es

The MM Region: This includes the rest of the protein and the surrounding solvent (water). This larger region is treated with the computationally less expensive molecular mechanics force field. mpg.de

By running a QM/MM simulation, researchers can model the entire hydroxylation process. nih.gov The simulation can identify the reaction pathway, locate the transition state structure, and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). bioexcel.eu This provides fundamental insights into how the enzyme catalyzes the reaction, which specific amino acid residues assist in the process, and why hydroxylation occurs at a particular position on the brimonidine molecule. nih.gov

Conformational Analysis and Stability Studies of Hydroxylated Brimonidine in various environments

Quantitative Structure-Activity Relationship (QSAR) Analysis of Hydroxylated Brimonidine Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern a drug's efficacy and receptor interaction. neovarsity.orgplos.org For a series of hydroxylated brimonidine analogs, QSAR studies are pivotal in elucidating how the addition and position of hydroxyl groups on the brimonidine scaffold influence its interaction with adrenergic receptors.

Correlation of Structural Features with Biological Activities or Binding Profiles

While specific QSAR studies exclusively focused on a hydroxylated brimonidine series are not extensively detailed in publicly available literature, the principles can be derived from QSAR analyses of broader classes of α2-adrenergic agonists, to which brimonidine belongs. nih.gov These studies help to identify the key structural and physicochemical features that determine the biological activity of these compounds.

The hydroxylation of brimonidine introduces significant changes to its molecular properties, which form the basis of a QSAR model. These properties, known as molecular descriptors, are calculated for each analog in the series and then correlated with their measured biological activities (e.g., receptor binding affinity, potency).

Key structural features and descriptors that would be correlated in a QSAR analysis of hydroxylated brimonidine analogs include:

Lipophilicity (LogP): The addition of a polar hydroxyl (-OH) group is expected to decrease the lipophilicity of the brimonidine molecule. This change can significantly impact the compound's ability to cross cell membranes and its binding affinity within the hydrophobic pockets of the α2-adrenoceptor. QSAR models often show a parabolic relationship between LogP and activity, where either too high or too low lipophilicity can be detrimental.

Electronic Properties: The hydroxyl group acts as an electron-donating group, which can alter the electron distribution across the quinoxaline ring system of brimonidine. Descriptors such as Hammett constants, partial atomic charges, and dipole moments are used to quantify these effects. The electronic environment of the aromatic system and the imidazoline (B1206853) moiety is critical for the π-π stacking and cation-π interactions with amino acid residues in the receptor's binding site.

Hydrogen Bonding Capability: The -OH group can act as both a hydrogen bond donor and acceptor. This introduces new potential interaction points with the amino acid residues of the receptor, such as serine, threonine, or tyrosine. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly effective at mapping these hydrogen-bonding fields and correlating them with activity. nih.gov

A hypothetical QSAR analysis would involve synthesizing a series of hydroxylated brimonidine analogs, measuring their binding affinity for α2-adrenergic receptor subtypes, and then developing a mathematical equation that relates the calculated descriptors to the observed activity.

Interactive Table: Example Descriptors for QSAR Analysis of Brimonidine and a Hypothetical Hydroxylated Analog

This table is illustrative and provides hypothetical values to demonstrate the principles of QSAR. Actual values would be determined from experimental and computational analysis.

Compound NameMolecular FormulaLogP (Lipophilicity)Hydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Binding Affinity (pKi)
BrimonidineC11H10BrN52.50258.5
4'-Hydroxy-BrimonidineC11H10BrN5O1.85368.9

The resulting QSAR model, often expressed as a regression equation, would quantify the contribution of each descriptor. For instance, a positive coefficient for a hydrogen bond donor descriptor would suggest that increasing this feature enhances biological activity. nih.gov

Prediction of Potential Biological Effects of Novel Hydroxylated Analogs

Once a statistically robust and validated QSAR model has been developed for the hydroxylated brimonidine series, its primary utility lies in its predictive power. nih.govcore.ac.uk The model can be used to predict the biological activity of novel, yet-to-be-synthesized hydroxylated analogs. This in silico screening significantly accelerates the drug discovery process by prioritizing the synthesis of compounds most likely to exhibit high potency and desired binding profiles. neovarsity.org

The process involves:

Designing Novel Analogs: New hydroxylated derivatives of brimonidine are designed on a computer by varying the position or number of hydroxyl groups.

Calculating Descriptors: For each designed analog, the same set of molecular descriptors used to build the QSAR model is calculated.

Predicting Activity: The descriptor values for the new analogs are inserted into the QSAR equation to predict their biological activity (e.g., binding affinity).

For example, a 3D-QSAR model might generate contour maps indicating regions around the molecule where certain properties are favorable or unfavorable for activity. acs.org A map might show that a hydrogen bond donor feature at a specific position on the quinoxaline ring would enhance receptor binding. Researchers could then design a novel analog with a hydroxyl group at that precise location to test this prediction.

Furthermore, by developing separate QSAR models for different receptor subtypes (e.g., α2A, α2B, α2C), it is possible to predict the selectivity of novel analogs. researchgate.net This allows for the rational design of compounds that are highly selective for a specific receptor subtype, potentially minimizing off-target side effects. The ultimate goal is to use these computational predictions to guide synthetic efforts toward the most promising candidates for further preclinical development. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Hydroxylated Brimonidine (B1667796) Derivatives with Tuned Pharmacological Profiles

The synthesis and evaluation of novel hydroxylated brimonidine derivatives offer a promising avenue for developing new chemical entities with tailored pharmacological properties. The introduction of hydroxyl groups can significantly alter a molecule's polarity, solubility, and ability to interact with biological targets. drughunter.com

Research in this area is focused on:

Targeted Synthesis: Novel synthetic methods are being explored to create specific hydroxylated analogues of brimonidine. researchgate.netmdpi.com These methods aim to control the position and number of hydroxyl groups on the quinoxaline (B1680401) ring or other parts of the molecule.

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing a series of hydroxylated derivatives, researchers can establish clear SARs. These studies will elucidate how the position of hydroxylation influences the affinity and selectivity for alpha-1 and alpha-2 adrenergic receptors. nih.gov

Pharmacokinetic Modulation: Hydroxylation can impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. drugbank.comfda.gov The development of derivatives with different hydroxylation patterns may lead to compounds with an optimized duration of action or a more favorable systemic exposure profile. hres.ca

Table 1: Known and Potential Hydroxylated Metabolites of Brimonidine

Metabolite NameMethod of IdentificationPotential Impact
Hydroxy brimonidineA possible metabolite of Brimonidine. chemicalbook.comscbt.comAltered receptor binding and solubility. drughunter.com
Oxo-hydroxybrimonidineIdentified in rat and human microsomes. researchgate.netnih.govMay represent an intermediate in a multi-step metabolic pathway.
Hydroxyquinoxaline metabolitesObserved in microsomal incubations. researchgate.netnih.govCould have distinct pharmacological or toxicological profiles.

Development of Advanced Analytical Tools for Comprehensive Metabolomic Profiling

A thorough understanding of brimonidine's metabolic fate requires sophisticated analytical techniques capable of identifying and quantifying a wide array of metabolites in complex biological matrices.

Key advancements in this area include:

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the confident identification of unknown metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the cornerstone for metabolite identification and quantification. nih.gov On-line hydrogen/deuterium (B1214612) (H/D) exchange LC-MS/MS is a particularly powerful tool for characterizing brimonidine metabolites, as it provides structurally informative fragment ions that are otherwise difficult to obtain. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed structural information and is invaluable for the unambiguous identification of novel metabolites. frontlinegenomics.com

Table 2: Advanced Analytical Techniques for Brimonidine Metabolite Profiling

TechniqueApplicationAdvantages
LC-MS/MSIdentification and quantification of known and unknown metabolites in biological fluids. nih.govHigh sensitivity and selectivity; provides structural information through fragmentation patterns. frontlinegenomics.com
On-line H/D Exchange LC-MS/MSCharacterization of brimonidine metabolites. researchgate.netnih.govGenerates more informative fragment ions for structural elucidation. nih.gov
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurements for determining elemental composition.High resolving power to differentiate between isobaric compounds.
NMR SpectroscopyUnambiguous structural elucidation of purified metabolites. frontlinegenomics.comProvides detailed information about the chemical environment of atoms in a molecule. frontlinegenomics.com

Investigating the Role of Hydroxylated Metabolites in Drug Efficacy and Duration of Action in Preclinical Models

Future preclinical research will likely involve:

In Vitro Receptor Binding and Functional Assays: These studies will determine the affinity and efficacy of synthesized this compound derivatives at alpha-1 and alpha-2 adrenergic receptors. nih.gov

Ex Vivo Tissue Bath Studies: The effects of hydroxylated metabolites on isolated ocular tissues can be assessed to understand their potential impact on intraocular pressure.

In Vivo Animal Models: Administration of purified hydroxylated metabolites to animal models of glaucoma will provide direct evidence of their in vivo efficacy and duration of action. nih.gov Studies in rabbits have shown that brimonidine can lower intraocular pressure, and similar models could be used to test its metabolites. researchgate.net

Mechanistic Studies on the Interplay Between Hydroxylation and Other Metabolic Pathways

Brimonidine undergoes extensive metabolism, with hydroxylation being just one of several competing pathways. researchgate.net A comprehensive understanding of these interactions is essential.

Key areas of focus include:

Enzyme Identification: Identifying the specific cytochrome P450 (CYP) isoforms responsible for brimonidine hydroxylation is a priority. This information is crucial for predicting potential drug-drug interactions.

Metabolic Pathway Crosstalk: Research is needed to understand how the primary oxidative pathways, which lead to the formation of 2-oxobrimonidine and 3-oxobrimonidine via aldehyde oxidase, influence the extent of hydroxylation. researchgate.netgeneesmiddeleninformatiebank.nl

Impact of Genetic Polymorphisms: Variations in the genes encoding for metabolizing enzymes can lead to inter-individual differences in brimonidine metabolism. Investigating how these polymorphisms affect the balance between hydroxylation and other pathways is an important area of pharmacogenomic research.

Application of Artificial Intelligence and Machine Learning in Predicting Hydroxylation Sites and Metabolite Properties

The use of computational tools is becoming increasingly important in drug metabolism research. Artificial intelligence (AI) and machine learning (ML) offer the potential to accelerate the identification and characterization of metabolites. mdpi.com

Applications in this domain include:

Predicting Sites of Metabolism: AI/ML algorithms can be trained on large datasets of known drug metabolism reactions to predict the most likely sites of hydroxylation on the brimonidine molecule. mdpi.comspringernature.com

Virtual Screening of Derivatives: Computational models can be used to predict the pharmacological and ADME properties of a large number of virtual hydroxylated brimonidine derivatives, helping to prioritize the synthesis of the most promising candidates. researchgate.net

Metabolite Structure Prediction: Deep learning models are being developed to predict the structures of metabolites formed from a parent drug, which can guide analytical efforts for their identification. oup.com

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